![molecular formula C24H23N3O2S2 B2693170 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 1261004-99-2](/img/structure/B2693170.png)
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of rilpivirine, a related compound, was achieved using less toxic organic reagents and low boiling solvents . The reaction time was significantly reduced from 69 hours to 90 minutes through an optimized synthetic procedure, and the overall yield improved from 18.5% to 21% .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
This compound has been investigated for its potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the folate pathway, which is a target for anticancer and antibacterial therapies. The structure of the compound facilitates its binding to both enzymes, showcasing its potential as a lead compound in the development of dual-action therapeutics (Gangjee et al., 2008).
Crystal Structure Analysis
The crystal structures of derivatives of this compound have been analyzed to understand their conformation and molecular interactions. Such studies are vital for the rational design of drugs by providing insights into the molecular basis of enzyme inhibition and the design of molecules with enhanced biological activity (Subasri et al., 2017).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. The structure-activity relationship (SAR) studies of these derivatives help in identifying functional groups critical for biological activity and optimizing the lead compounds for better efficacy against cancer (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Some synthesized pyrimidine-triazole derivatives of this compound have been investigated for their antimicrobial activity against selected bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of microbes (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-17-7-5-6-8-18(17)25-21(28)14-31-24-26-19-11-12-30-22(19)23(29)27(24)20-10-9-15(2)13-16(20)3/h5-13H,4,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZORCUPJLWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide |
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